molecular formula C15H10Cl2N2O2 B1675067 Lonidamine CAS No. 50264-69-2

Lonidamine

Cat. No.: B1675067
CAS No.: 50264-69-2
M. Wt: 321.2 g/mol
InChI Key: WDRYRZXSPDWGEB-UHFFFAOYSA-N
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Description

Lonidamine is a derivative of indazole-3-carboxylic acid, known for its ability to inhibit aerobic glycolysis in cancer cells. It was first introduced in 1979 as an anti-spermatogenic agent but later found to have antitumor activity by interfering with the energy metabolism of cancer cells .

Mechanism of Action

Target of Action

Lonidamine (LND) primarily targets the hexokinase-1 (HK1) enzyme and the cystic fibrosis transmembrane conductance regulator (CFTR) . HK1 is an enzyme that catalyzes the first step in glycolysis, the process by which glucose is broken down to produce energy . CFTR is a protein that regulates the movement of ions across cell membranes .

Mode of Action

LND is an orally administered small molecule that inhibits glycolysis by inactivating hexokinase . This inhibition of hexokinase is well established . In addition, there is evidence that LND may increase programmed cell death . This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for the induction of apoptosis .

Pharmacokinetics

After single administration, the plasma kinetics are highly variable, while the dose eliminated in the urine is over 70% in all subjects . This suggests an active but interindividually variable first-pass effect .

Result of Action

LND blocks lung tumor development and brain metastasis by inhibiting mitochondrial bioenergetics, stimulating the formation of reactive oxygen species, oxidizing mitochondrial peroxiredoxin . It also inactivates AKT/mTOR/p70S6K signaling, and induces autophagic cell death in lung cancer cells .

Action Environment

The action of LND is influenced by the pH of the environment. LND is more soluble at alkaline pH, suggesting that LND has specificity to the alkaline intracellular microenvironment of cancer cells, where it will exhibit its greatest effects in combination with other therapeutic agents .

Biochemical Analysis

Biochemical Properties

Lonidamine plays a crucial role in biochemical reactions by inhibiting glycolysis. It primarily interacts with hexokinase, an enzyme that catalyzes the first step in glycolysis by converting glucose to glucose-6-phosphate. This compound inactivates hexokinase, thereby disrupting the glycolytic pathway. Additionally, this compound targets monocarboxylate transporters, mitochondrial pyruvate carriers, respiratory chain complexes I and II, mitochondrial permeability transition pores, and hexokinase II. These interactions collectively inhibit energy production in cancer cells, leading to reduced tumor growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits aerobic glycolysis, leading to decreased energy production and cell proliferation. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in human malignant gliomas, this compound has been shown to inhibit lactate production, which is a key indicator of glycolytic activity. This inhibition is more pronounced in higher-grade tumors, suggesting a correlation between this compound’s effects and tumor malignancy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several key biomolecules. By binding to hexokinase, this compound inhibits its activity, thereby blocking the glycolytic pathway. This inhibition reduces the availability of ATP, which is essential for cancer cell survival and proliferation. Additionally, this compound affects mitochondrial function by targeting mitochondrial pyruvate carriers and respiratory chain complexes, leading to impaired oxidative phosphorylation. These combined effects result in decreased energy production and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of glycolysis and reduced cell proliferation. Long-term exposure can result in adaptive responses, where cancer cells may develop resistance to this compound’s effects. Additionally, this compound’s degradation products may also influence its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glycolysis and reduces tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting glycolysis. By inhibiting hexokinase, this compound disrupts the conversion of glucose to glucose-6-phosphate, leading to reduced glycolytic flux. This inhibition affects downstream metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. Additionally, this compound’s interaction with monocarboxylate transporters and mitochondrial pyruvate carriers further impairs energy production in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in cellular membranes and organelles. This accumulation enhances its inhibitory effects on glycolysis and mitochondrial function. Additionally, this compound’s interaction with monocarboxylate transporters affects its transport across cellular membranes .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It primarily localizes to mitochondria, where it interacts with mitochondrial pyruvate carriers, respiratory chain complexes, and hexokinase II. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The accumulation of this compound in mitochondria enhances its inhibitory effects on energy production and promotes apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lonidamine can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with indazole-3-carboxylic acid. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lonidamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Lonidamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its dual action on both glycolysis and mitochondrial function, making it a potent inhibitor of cancer cell metabolism. Its ability to enhance the efficacy of other anticancer agents and therapies further distinguishes it from other glycolysis inhibitors .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYRZXSPDWGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020782
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
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Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057]
Record name Lonidamine
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CAS No.

50264-69-2
Record name Lonidamine
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Record name Lonidamine [INN:BAN]
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Record name Lonidamine
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URL https://www.drugbank.ca/drugs/DB06266
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Record name lonidamine
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Record name lonidamine
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Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid
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Record name LONIDAMINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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